2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone
CAS No.:
Cat. No.: VC16206051
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17NO3 |
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Molecular Weight | 235.28 g/mol |
IUPAC Name | 2-(3-hydroxyphenoxy)-1-piperidin-1-ylethanone |
Standard InChI | InChI=1S/C13H17NO3/c15-11-5-4-6-12(9-11)17-10-13(16)14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10H2 |
Standard InChI Key | YCOKDYIAOAQIAB-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)C(=O)COC2=CC=CC(=C2)O |
Introduction
Chemical Identity and Structural Characterization
Molecular and Structural Properties
The compound’s molecular formula, C₁₃H₁₇NO₃, reflects a hybrid structure combining aromatic and aliphatic components. Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | 2-(3-hydroxyphenoxy)-1-piperidin-1-ylethanone | |
SMILES | C1CCN(CC1)C(=O)COC2=CC=CC(=C2)O | |
InChIKey | YCOKDYIAOAQIAB-UHFFFAOYSA-N | |
Molecular Weight | 235.28 g/mol |
The 2D structure features a central ethanone bridge connecting a piperidine ring and a 3-hydroxyphenoxy group. The hydroxyl group at the phenoxy ring’s third position introduces hydrogen-bonding capacity, while the piperidine moiety contributes basicity and conformational flexibility .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone likely involves a multi-step sequence:
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Etherification: Reaction of 3-hydroxyphenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-chloro-1-(3-hydroxyphenoxy)ethanone.
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Nucleophilic Substitution: Displacement of the chlorine atom by piperidine in a polar aprotic solvent (e.g., THF or DMF), facilitated by heating or microwave irradiation .
A similar approach was employed in the synthesis of 2-(2-methoxyphenoxy)-1-piperidinyl derivatives, where triphenylphosphine and diethyl azodicarboxylate (DEAD) mediated Mitsunobu reactions to install ether linkages .
Purification and Yield Optimization
Column chromatography using silica gel and gradient elution (hexane:ethyl acetate) is standard for isolating the target compound. Yields for analogous reactions range from 40% to 60%, depending on reaction conditions and steric hindrance .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its phenolic hydroxyl and piperidine groups:
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Polar Solvents: Moderately soluble in methanol, ethanol, and DMSO due to hydrogen bonding.
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Nonpolar Solvents: Poor solubility in hexane and chloroform.
Stability studies suggest susceptibility to oxidation at the phenolic hydroxyl group, necessitating storage under inert atmospheres .
Acid-Base Behavior
The piperidine nitrogen (pKa ≈ 10–11) confers basicity, enabling salt formation with acids (e.g., HCl), while the phenolic hydroxyl (pKa ≈ 10) acts as a weak acid. These properties are critical for pharmacokinetic optimization in drug design .
Biological Activity and Mechanistic Insights
Antimicrobial and Anticancer Activity
Structurally related compounds exhibit antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and moderate cytotoxicity in cancer cell lines (IC₅₀: 20–50 µM). The hydroxyl group’s redox activity may contribute to reactive oxygen species (ROS) generation, inducing apoptosis in malignant cells .
Applications in Drug Development and Material Science
Pharmaceutical Intermediate
This compound serves as a precursor for synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Functionalization of the hydroxyl group (e.g., sulfonation, glycosylation) enhances bioavailability and target selectivity .
Coordination Chemistry
The phenolic oxygen and piperidine nitrogen can act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and materials science .
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